ChAT Activity: Caryolanemagnolol is 10-Fold More Potent than Its Isomer Clovanemagnolol in Primary Neuronal Culture
In primary neuronal cultures derived from fetal rat cerebral hemisphere, caryolanemagnolol at 0.1 mM augmented choline acetyltransferase (ChAT) activity to 163% of control levels. Under identical experimental conditions, the isomeric natural product clovanemagnolol required a 10-fold higher concentration (1 mM) to achieve the same magnitude of neurotrophic effect [1]. This potency differential is a direct consequence of the distinct sesquiterpene stereochemistry: caryolanemagnolol derives from caryophyllene α-oxide, while clovanemagnolol derives from caryophyllene β-oxide, dictating different spatial orientation of the magnolol pharmacophore [1][2].
| Evidence Dimension | ChAT activity augmentation in fetal rat cerebral hemisphere neuronal culture |
|---|---|
| Target Compound Data | ChAT activity 163% of control at 0.1 mM (100 µM) |
| Comparator Or Baseline | Clovanemagnolol: equivalent ChAT augmentation at 1 mM (10-fold higher concentration); untreated control: 100% baseline |
| Quantified Difference | Caryolanemagnolol is approximately 10-fold more potent than clovanemagnolol on a concentration basis for ChAT activity induction |
| Conditions | Primary neuronal cell culture derived from fetal rat cerebral hemisphere; ChAT activity measured relative to untreated control cultures; concentration range tested 10⁻⁵ to 10⁻⁷ M for neurite sprouting, with quantitative ChAT data at 0.1 mM |
Why This Matters
A 10-fold potency advantage in ChAT induction directly translates to lower compound consumption per experiment, reduced solvent vehicle exposure, and a wider usable concentration window for dose-response studies — all critical factors in neurotrophic screening campaign design and compound procurement budgeting.
- [1] Cheng X, Harzdorf NL, Shaw T, Siegel D. Biomimetic syntheses of the neurotrophic natural products caryolanemagnolol and clovanemagnolol. Org Lett. 2010 Mar 19;12(6):1304-1307. doi: 10.1021/ol100214x. PMID: 20158263. View Source
- [2] Fukuyama Y, Otoshi Y, Miyoshi K, Nakamura K, Kodama M, Nagasawa M, Hasegawa T, Okazaki H, Sugawara M. Neurotrophic sesquiterpene-neolignans from Magnolia obovata: structure and neurotrophic activity. Tetrahedron. 1992;48(3):377-392. View Source
